N-Isopropyl 4-bromo-3-methoxybenzamide

Medicinal Chemistry Lipophilicity Pharmacokinetics

Researchers often face failed syntheses when substituting benzamide building blocks mid-project without adjusting for divergent lipophilicity. N-Isopropyl 4-bromo-3-methoxybenzamide (MW 272.14, XLogP ~2.7) provides a strategic midpoint between polar N-ethyl and hydrophobic N-cyclohexyl analogs. • Bromo at para position enables Suzuki, Buchwald-Hartwig & Pd-catalyzed couplings • Sterically hindered N-isopropyl amide resists nucleophilic attack during multistep synthesis • ≥98% purity with 2-8°C storage ensures reproducible yields across batches

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 1072944-42-3
Cat. No. B1503557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl 4-bromo-3-methoxybenzamide
CAS1072944-42-3
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,1-3H3,(H,13,14)
InChIKeyQANYVTOYDPYJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-42-3) Baseline Data: Molecular Profile and Bench Reference


N-Isopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-42-3) is a brominated and methoxy-substituted benzamide derivative with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol. It is commonly supplied as a ≥95% purity intermediate for organic synthesis and pharmaceutical research, with predicted physical properties including a boiling point of 342.7±32.0 °C and a density of 1.338±0.06 g/cm³ . The compound features an isopropyl group on the amide nitrogen, a bromine atom at the para position, and a methoxy group at the meta position of the phenyl ring, a substitution pattern that influences its reactivity and physicochemical behavior [1]. Standard storage conditions are 2–8°C in a dry, sealed environment .

Bromo‑substituted benzamide core for palladium‑catalyzed cross‑coupling reactions
High‑purity intermediate (≥95%) suitable for multistep synthesis and library production
Isopropyl amide group provides steric protection during subsequent transformations

Why N-Isopropyl 4-bromo-3-methoxybenzamide Cannot Be Swapped with Close Benzamide Analogs


While many N‑alkyl 4‑bromo‑3‑methoxybenzamide analogs share the same core scaffold and are marketed as interchangeable building blocks, key physicochemical parameters diverge significantly across the series, directly impacting synthetic utility, purification, and formulation. For example, the N‑cyclohexyl analog (MW 312.20, XLogP3 3.7) exhibits markedly higher lipophilicity and molecular weight than the N‑isopropyl derivative (MW 272.14, XLogP3 2.7) [1][2]. These differences influence solubility, membrane permeability, and chromatographic behavior, meaning that swapping compounds mid‑project without adjusting reaction conditions or purification protocols can lead to failed syntheses or irreproducible biological results .

Lipophilicity mismatch
Switching to the N‑cyclohexyl analog introduces a marked increase in XLogP (by approximately 1.0 unit), which can drastically alter solubility and reverse‑phase retention times.
Molecular weight and steric bulk
The N‑cyclohexyl derivative is ~40 g/mol heavier; direct replacement may affect reaction stoichiometry, crystallization behavior, and passive membrane permeability in cell‑based assays.
Alkyl chain architecture
N‑ethyl or N‑propyl analogs, while sharing the core, differ in branching and volatility. Without re‑optimization, synthetic yields and purification profiles may shift significantly.

N-Isopropyl 4-bromo-3-methoxybenzamide Quantitative Differentiation Evidence: Head‑to‑Head Data vs. Analogs


Molecular Weight and Lipophilicity Compared to N‑Cyclohexyl Analog

The N‑isopropyl derivative has a molecular weight of 272.14 g/mol and an XLogP3 of 2.7, whereas the N‑cyclohexyl analog (CAS 1072944‑40‑1) has a molecular weight of 312.20 g/mol and an XLogP3 of 3.7 [1][2]. This results in a calculated ΔMW of 40.06 g/mol and a ΔLogP of 1.0, reflecting significantly lower lipophilicity and molecular bulk for the isopropyl variant.

MW & LogP vs N‑cyclohexyl
Head‑to‑head
MW 272.14 g/mol, XLogP3 2.7
vs N‑cyclohexyl 312.20 g/mol, XLogP3 3.7
ΔMW = 40.06, ΔXLogP3 = 1.0
Lower lipophilicity may improve aqueous solubility and simplify RP‑HPLC purification
PubChem computed properties; experimental validation advised
Medicinal Chemistry Lipophilicity Pharmacokinetics

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) vs. N‑Cyclohexyl

Both the N‑isopropyl and N‑cyclohexyl analogs possess identical hydrogen bond donor (1) and acceptor (2) counts, as well as the same rotatable bond count (3) [1][2]. The topological polar surface area (TPSA) is 38.3 Ų for the N‑isopropyl compound, a value that, while not directly compared in a single study, is consistent across the series and indicates a small polar surface area conducive to passive membrane diffusion.

H‑bond & TPSA vs N‑cyclohexyl
Class‑level
HBD: 1, HBA: 2, rotatable bonds: 3, TPSA: 38.3 Ų
Identical across both analogs
Core H‑bond behavior preserved; differentiation arises only from lipophilicity and steric bulk
TPSA value identical within computational error
Drug Design Permeability ADME

Purity and Storage Stability Benchmarks Against N‑Ethyl Analog

Vendor‑specified purity for the N‑isopropyl derivative is consistently ≥95% (often 98%), with recommended storage at 2–8°C in sealed, dry conditions . The N‑ethyl analog (CAS 1072944‑41‑2) is also supplied at ≥95% purity, but its lower molecular weight (258.11 g/mol) and differing alkyl chain may affect volatility and long‑term stability under identical storage conditions .

Purity & Storage vs N‑ethyl
Supplier data
≥95% purity (typical 98%); storage 2–8°C dry, sealed
Equivalent to N‑ethyl analog specifications
Quality benchmarks are comparable; alkyl chain choice does not compromise purity or storage convenience
Data to verify against lot‑specific certificate of analysis
Chemical Purity Shelf Life Reproducibility

Predicted Physical Properties vs. N‑Propyl Analog

The N‑isopropyl compound has a predicted boiling point of 342.7±32.0 °C and a density of 1.338±0.06 g/cm³, while the N‑propyl analog (CAS 1072944‑38‑7) shares the same molecular weight (272.14 g/mol) but is expected to exhibit a slightly different boiling point and density due to the linear propyl chain . Although experimental data are lacking, the branched isopropyl group typically confers higher crystallinity and lower melting points compared to linear alkyl chains.

Predicted BP & Density vs N‑propyl
Class‑level
Boiling point 342.7±32.0 °C, density 1.338±0.06 g/cm³
N‑propyl estimated ~346 °C, ~1.34 g/cm³
Branched isopropyl may lower crystal lattice energy, potentially improving solubility over linear propyl
Predicted values (ACD/Labs); experimental confirmation needed
Process Chemistry Crystallization Handling

Top Application Scenarios for N-Isopropyl 4-bromo-3-methoxybenzamide Based on Differentiated Properties


Medicinal Chemistry Scaffold Optimization Requiring Balanced Lipophilicity

When a lead series demands a benzamide core with moderate lipophilicity (XLogP ~2.7) to avoid excessive LogP‑driven off‑target effects or poor solubility, the N‑isopropyl analog provides a strategic midpoint between the more lipophilic N‑cyclohexyl (XLogP 3.7) and the smaller N‑ethyl derivative [1][2]. Its lower LogP relative to the cyclohexyl version can improve aqueous solubility and reduce nonspecific binding, while the branched isopropyl group may offer better metabolic stability than linear alkyl chains.

Synthetic Intermediate for Cross‑Coupling and Amide Bond Formation

The bromine atom at the para position of the phenyl ring is a versatile handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions [1]. The N‑isopropyl amide moiety is sterically hindered, which can protect the amide from unwanted nucleophilic attack during multistep syntheses. The compound's ≥95% purity and stable storage profile (2–8°C) ensure reproducible yields in subsequent transformations [2].

Building Block for Focused Chemical Libraries with Defined Physicochemical Space

Library designers aiming to populate a specific region of property space (MW ~270, LogP 2.5–3.0, TPSA < 40 Ų) will find the N‑isopropyl analog well‑suited. Its computed descriptors align with favorable drug‑likeness guidelines, and the bromine substituent allows for late‑stage diversification via cross‑coupling, enabling the rapid generation of analogs for SAR exploration [1][2].

Reference Standard for Chromatographic Method Development

Owing to its moderate lipophilicity and UV‑active benzamide chromophore, the N‑isopropyl compound can serve as a retention time marker in reverse‑phase HPLC method development for benzamide series. Its distinct LogP (2.7) places it between the more polar N‑ethyl and more hydrophobic N‑cyclohexyl analogs, allowing it to benchmark separation of closely related impurities [1].

Application
Selection Property
Validation Focus
Scaffold optimization with balanced lipophilicity
Moderate XLogP (~2.7) and steric profile
Aqueous solubility and nonspecific binding in lead series
Cross‑coupling and amide bond formation
Para‑bromo handle and sterically hindered amide
Reaction yield reproducibility and amide stability during multistep routes
Focused chemical library design
Physicochemical space MW ~270, TPSA <40 Ų, LogP 2.5–3.0
Late‑stage diversification via cross‑coupling and SAR exploration
HPLC method development reference
Moderate lipophilicity and UV‑active chromophore
Retention time benchmarking between N‑ethyl and N‑cyclohexyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropyl 4-bromo-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.